Fosaprepitant; bis(methylglucamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosaprepitant dimeglumine is an intravenously administered prodrug of aprepitant, a substance P/neurokinin-1 receptor antagonist. It is primarily used in combination with other antiemetic agents to prevent acute and delayed nausea and vomiting associated with highly and moderately emetogenic chemotherapy . This compound is rapidly converted to aprepitant in the body, which then exerts its antiemetic effects .
Preparation Methods
The synthesis of fosaprepitant dimeglumine involves several steps:
Phosphorylation of Aprepitant: Aprepitant is used as the starting material and undergoes phosphorylation under alkaline conditions to form a dibenzyl ester intermediate.
Hydrolysis: The dibenzyl ester intermediate is then hydrolyzed to produce fosaprepitant.
Reaction with N-methyl-D-glucosamine: Finally, fosaprepitant is reacted with N-methyl-D-glucosamine to yield fosaprepitant dimeglumine.
This method is noted for its simplicity and mild reaction conditions, making it suitable for industrial-scale production .
Chemical Reactions Analysis
Fosaprepitant dimeglumine undergoes several types of chemical reactions:
Hydrolysis: The compound is hydrolyzed to form aprepitant, which is the active antiemetic agent.
Stability Studies: Studies have shown that fosaprepitant dimeglumine is stable under various conditions, including different concentrations and storage environments.
Common reagents used in these reactions include sodium chloride for reconstitution and dilution before intravenous administration . The major product formed from these reactions is aprepitant .
Scientific Research Applications
Fosaprepitant dimeglumine has several scientific research applications:
Mechanism of Action
Fosaprepitant dimeglumine is a prodrug that is converted to aprepitant in the body. Aprepitant acts as a selective high-affinity antagonist of substance P/neurokinin-1 receptors . By blocking these receptors, aprepitant prevents the emetic signal transmission, thereby reducing nausea and vomiting associated with chemotherapy .
Comparison with Similar Compounds
Fosaprepitant dimeglumine is unique due to its intravenous administration and rapid conversion to aprepitant. Similar compounds include:
Aprepitant: The oral form of the active agent, used for the same antiemetic purposes.
Rolapitant: Another neurokinin-1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Netupitant: Often combined with palonosetron, it is used for similar antiemetic purposes.
Fosaprepitant dimeglumine stands out due to its rapid onset of action and suitability for patients who cannot take oral medications .
Properties
Molecular Formula |
C37H56F7N6O16P |
---|---|
Molecular Weight |
1004.8 g/mol |
IUPAC Name |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;;/m1../s1 |
InChI Key |
VRQHBYGYXDWZDL-YDZMDLSASA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.